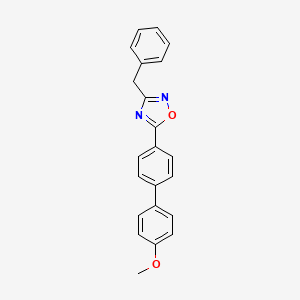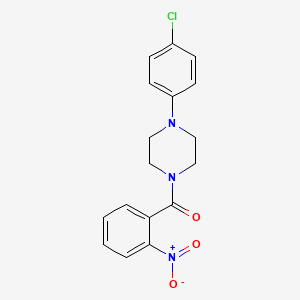
N-(2-cyano-1-cyclopenten-1-yl)-1-ethyl-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-cyano-1-cyclopenten-1-yl)-1-ethyl-1H-pyrazole-5-carboxamide, also known as CP-544439, is a small molecule drug that has been developed for its potential therapeutic use in various diseases. CP-544439 belongs to the class of compounds known as pyrazole carboxamides, which have been shown to have a range of biological activities.
Mécanisme D'action
N-(2-cyano-1-cyclopenten-1-yl)-1-ethyl-1H-pyrazole-5-carboxamide exerts its biological effects by inhibiting the activity of the enzyme glycogen synthase kinase-3 (GSK-3). GSK-3 is a serine/threonine kinase that is involved in a wide range of cellular processes, including glycogen metabolism, cell signaling, and gene expression. By inhibiting GSK-3, N-(2-cyano-1-cyclopenten-1-yl)-1-ethyl-1H-pyrazole-5-carboxamide can modulate the activity of downstream signaling pathways and affect cellular processes.
Biochemical and Physiological Effects
N-(2-cyano-1-cyclopenten-1-yl)-1-ethyl-1H-pyrazole-5-carboxamide has been shown to have a range of biochemical and physiological effects. In cancer cells, N-(2-cyano-1-cyclopenten-1-yl)-1-ethyl-1H-pyrazole-5-carboxamide induces apoptosis by activating the intrinsic pathway and inhibiting the extrinsic pathway. In inflammation, N-(2-cyano-1-cyclopenten-1-yl)-1-ethyl-1H-pyrazole-5-carboxamide reduces the production of pro-inflammatory cytokines and chemokines by inhibiting the activity of nuclear factor-kappaB (NF-kappaB) and activator protein-1 (AP-1). In neurological disorders, N-(2-cyano-1-cyclopenten-1-yl)-1-ethyl-1H-pyrazole-5-carboxamide enhances cognitive function by increasing the levels of brain-derived neurotrophic factor (BDNF) and reducing neuroinflammation.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-cyano-1-cyclopenten-1-yl)-1-ethyl-1H-pyrazole-5-carboxamide has several advantages for use in lab experiments. It is a small molecule drug that can be easily synthesized and has good bioavailability. It has been extensively studied for its potential therapeutic use in various diseases, and its mechanism of action is well understood. However, N-(2-cyano-1-cyclopenten-1-yl)-1-ethyl-1H-pyrazole-5-carboxamide also has some limitations for use in lab experiments. It has a relatively short half-life, which may limit its efficacy in vivo. It also has some off-target effects, which may complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the study of N-(2-cyano-1-cyclopenten-1-yl)-1-ethyl-1H-pyrazole-5-carboxamide. One direction is to investigate its potential therapeutic use in other diseases, such as diabetes and cardiovascular disease. Another direction is to develop more potent and selective GSK-3 inhibitors based on the structure of N-(2-cyano-1-cyclopenten-1-yl)-1-ethyl-1H-pyrazole-5-carboxamide. Additionally, the use of N-(2-cyano-1-cyclopenten-1-yl)-1-ethyl-1H-pyrazole-5-carboxamide in combination with other drugs or therapies may enhance its efficacy and reduce its limitations.
Méthodes De Synthèse
The synthesis of N-(2-cyano-1-cyclopenten-1-yl)-1-ethyl-1H-pyrazole-5-carboxamide involves the reaction of 2-cyano-1-cyclopenten-1-ol with ethyl hydrazinecarboxylate to form the corresponding hydrazide. This is followed by the reaction of the hydrazide with ethyl 2-bromo-5-formyl-3-methylpyrazole-4-carboxylate to give the final product.
Applications De Recherche Scientifique
N-(2-cyano-1-cyclopenten-1-yl)-1-ethyl-1H-pyrazole-5-carboxamide has been extensively studied for its potential therapeutic use in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, N-(2-cyano-1-cyclopenten-1-yl)-1-ethyl-1H-pyrazole-5-carboxamide has been shown to inhibit the growth of tumor cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, N-(2-cyano-1-cyclopenten-1-yl)-1-ethyl-1H-pyrazole-5-carboxamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In neurological disorder research, N-(2-cyano-1-cyclopenten-1-yl)-1-ethyl-1H-pyrazole-5-carboxamide has been shown to enhance cognitive function and reduce neuroinflammation.
Propriétés
IUPAC Name |
N-(2-cyanocyclopenten-1-yl)-2-ethylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-2-16-11(6-7-14-16)12(17)15-10-5-3-4-9(10)8-13/h6-7H,2-5H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJLIGIHNAVEWAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C(=O)NC2=C(CCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyano-1-cyclopenten-1-yl)-1-ethyl-1H-pyrazole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-benzyl-3-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-1,3-dihydro-2H-imidazole-2-thione](/img/structure/B5856087.png)
![1-(3-chloro-4-methylphenyl)-5-[(2-fluorobenzyl)thio]-1H-tetrazole](/img/structure/B5856089.png)
![(2,5-dimethoxyphenyl)(5-hydroxynaphtho[1,2-b]furan-3-yl)methanone](/img/structure/B5856114.png)
![3-(2-chlorophenyl)-N-isopropyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5856126.png)
![N-(4-chlorophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5856134.png)
![N'-[(2,6-dimethylphenoxy)acetyl]-2-methyl-3-furohydrazide](/img/structure/B5856167.png)
![17-{[(1-methyl-1H-indol-3-yl)methylene]amino}-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5856175.png)
![N-benzyl-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B5856181.png)
![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B5856187.png)


![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-6-methyl-2-pyridinamine](/img/structure/B5856202.png)
![3-methyl-8-[(2-methyl-2-propen-1-yl)thio]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5856206.png)